7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Beschreibung
The compound 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a synthetic tricyclic derivative featuring a piperazine moiety modified with a 3-fluorobenzoyl group and a sulfonyl linker. Its synthesis likely follows protocols analogous to related azatricyclic piperazine derivatives, involving multi-step functionalization of the tricyclic core and piperazine coupling .
Eigenschaften
IUPAC Name |
7-[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-19-5-1-3-18(13-19)23(29)25-9-11-26(12-10-25)32(30,31)20-14-16-4-2-8-27-21(28)7-6-17(15-20)22(16)27/h1,3,5,13-15H,2,4,6-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQAWALPECDFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria.
Mode of Action
The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function and thereby disrupting DNA replication within the bacterial cell. This results in the cessation of bacterial growth and eventually leads to bacterial death.
Biochemical Pathways
The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, which halts the growth of the bacterial population.
Pharmacokinetics
Similar compounds have been shown to accumulate rapidly in eukaryotic cells. They are also active against intracellular bacteria, suggesting they can cross cell membranes effectively
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from dividing and growing. This can lead to the death of the bacterial population, effectively treating the bacterial infection.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of efflux pumps in bacteria can decrease the compound’s efficacy by pumping the compound out of the bacterial cell Additionally, the compound’s stability could be affected by factors such as pH and temperature
Biologische Aktivität
The compound 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one , often referred to in research contexts as a piperazine derivative, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the following molecular formula:
- Molecular Formula : C27H33FN4O5S
- Molecular Weight : 525.65 g/mol
This structure incorporates a piperazine ring, a sulfonyl group, and an azatricyclo framework, which contribute to its pharmacological properties.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant antiproliferative activity:
- Cell Lines Tested :
- Human liver cancer cell line SMMC-7721
- Human hepatocellular carcinoma cell lines HUH7 and AKH12
- Non-malignant human vascular endothelial cells (HUVEC)
Results Summary
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| SMMC-7721 | 0.03 ± 0.04 | Superior activity compared to DHA and references like vincristine (VCR) |
| HUH7 | < TD50 | Significant reduction in viability |
| AKH12 | < TD50 | Notable selectivity towards malignant cells |
| HUVEC | Similar toxicity | No significant selectivity observed |
These findings suggest that the compound exhibits potent cytotoxicity against liver cancer cells while also affecting non-malignant cells, indicating a need for further optimization to enhance selectivity.
The mechanism by which this compound exerts its biological effects is still being elucidated. However, preliminary studies suggest that it may act through:
- Inhibition of Tyrosinase Activity : Similar piperazine derivatives have shown competitive inhibition on tyrosinase, an enzyme involved in melanin production, with significant implications for skin-related conditions and pigmentation disorders.
Kinetic Studies
Kinetic analyses have revealed that derivatives of this compound can inhibit the diphenolase activity of tyrosinase effectively, as demonstrated by the following data:
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Derivative 26 | 0.18 | Competitive Inhibitor |
| Reference Compound (Kojic Acid) | 17.76 | Less effective |
This competitive inhibition suggests that the compound may bind to the active site of tyrosinase, thereby preventing substrate conversion.
Study on Liver Cancer Cells
A study published in 2021 investigated the effects of various piperazine derivatives on liver cancer cell lines. The results indicated that compounds similar to 7-{[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one exhibited significant cytotoxicity with IC50 values below TD50 in malignant cells but also showed toxicity in non-malignant cells .
In Vivo Studies
While most studies have focused on in vitro evaluations, future research should explore in vivo efficacy and safety profiles to better understand the therapeutic potential and side effects associated with this compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key structural analogs and their properties are compared below:
Table 1: Structural and Functional Comparison of Azatricyclic Piperazine Derivatives
Key Observations:
Structural Differences: The target compound incorporates a 3-fluorobenzoyl group on the piperazine ring, which may enhance metabolic stability compared to the 2-methoxyphenyl substituent in Compound 20. The sulfonyl linker in the target compound could influence solubility and binding kinetics .
Biological Activity: Compound 20 demonstrated measurable affinity for 5-HT receptors (serotonin receptors), a common therapeutic target for antidepressants and antipsychotics.
Synthetic and Analytical Data: Both compounds underwent multi-step synthesis involving piperazine functionalization and tricyclic core assembly. Purification via hydrochloride salt formation is noted for related derivatives . Neither compound has publicly available X-ray crystallographic data, hindering precise conformational analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
